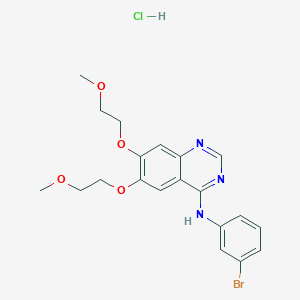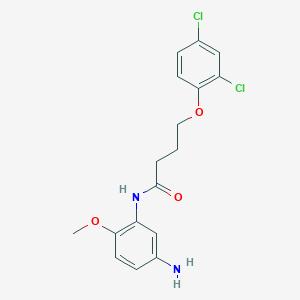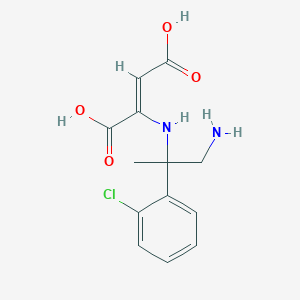![molecular formula C16H21ClN2O2 B1460466 Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride CAS No. 2108599-85-3](/img/structure/B1460466.png)
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
Vue d'ensemble
Description
The compound is a derivative of pyrido[4,3-b]indole, which is a type of tetrahydroindole . Tetrahydroindoles are a class of compounds that have been studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrahydroindoles can undergo various reactions, such as ozonolysis of the enamine bond .Applications De Recherche Scientifique
Antidiabetic Potential
A compound similar to Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride, identified as 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, showed potent antidiabetic activity in vivo. This was observed in streptozotocin-induced diabetic rats, where serum glucose levels were significantly reduced (Choudhary et al., 2011).
Structural and UV Studies
Research on derivatives of methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, which bear structural similarities to the compound , has been conducted. These studies included X-ray diffraction and thermal stability analysis, offering insights into molecular interactions and potential applications in material science or drug design (Yao et al., 2013).
Synthesis and Industrial Application
The synthesis methods for similar compounds, focusing on yield and reaction rates, are relevant for industrial-scale production. For instance, a method to synthesize 2, 3, 4, 5-tetrahydro-5-methyl-1H-pyrido[4, 3-b]indol-1-one and alosetron hydrochloride, showed a total yield of 30.2% and are applicable for industrial production, indicating potential large-scale synthesis feasibility of related compounds (Lin Chun-xi, 2014).
Receptor Activity Studies
Studies on similar compounds, such as a series of 2-substituted 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, have been conducted to understand their activity on therapeutic targets like GPC-receptors, ion channels, and neurotransmitter transporters. This research provides insights into the potential therapeutic applications of these compounds in treating various neurological and psychological disorders (Ivachtchenko et al., 2013).
Corrosion Inhibition in Steel
Compounds with structural similarities, like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate, have been synthesized and demonstrated to be effective inhibitors of corrosion in steel, indicating potential applications in materials science and engineering (Missoum et al., 2013).
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . These changes can lead to the treatment of various disorders, including cancer cells and microbes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
methyl 3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-11-3-4-14-12(9-11)13-10-17-7-5-15(13)18(14)8-6-16(19)20-2;/h3-4,9,17H,5-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFVKNYJJZWTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1460384.png)

![5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B1460387.png)
![1-[4-(Piperazin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1460389.png)
![Methyl 5-cyanobenzo[d]thiazole-2-carboxylate](/img/structure/B1460392.png)

![(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine](/img/structure/B1460395.png)
![2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine](/img/structure/B1460397.png)
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B1460399.png)
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1460401.png)


